2-(aminooxy)acetic acid hydrochloride
Description
Historical Context of Aminoxy Compounds in Biochemical Studies
The scientific interest in aminoxy compounds is rooted in their unique chemical reactivity. The aminooxy group (-O-NH2) possesses what is known as the "alpha effect," a phenomenon described in the early 1960s where the presence of an adjacent oxygen atom with lone pair electrons enhances the nucleophilicity of the nitrogen atom. acs.org This makes aminooxy compounds more powerful nucleophiles than simple amines. acs.org
This enhanced reactivity allows them to readily and chemoselectively react with carbonyl groups (aldehydes and ketones) to form stable oxime linkages. mpbio.com This specific and efficient reaction, known as oximation, has made aminoxy-containing molecules valuable reagents in organic synthesis and biochemical applications. acs.org
In the context of biochemistry, this reactivity is particularly relevant to the study of enzymes that utilize pyridoxal-5'-phosphate (PLP), an active form of vitamin B6, as a cofactor. wikipedia.orgwikipedia.org PLP-dependent enzymes, which constitute about 4% of all classified enzymatic activities, are fundamental to amino acid metabolism. wikipedia.orgresearchgate.net They function by forming a Schiff base (an imine) between the aldehyde group of PLP and an amino group on the enzyme. wikipedia.orgwikipedia.org The inherent reactivity of the aminooxy group allows compounds like 2-(aminooxy)acetic acid to effectively target and disrupt this linkage, making them powerful tools for studying these widespread and vital enzymes. wikipedia.org An early and notable example of this application was a 1961 study detailing the inhibition of γ-aminobutyric acid-α-ketoglutaric acid transaminase by 2-(aminooxy)acetic acid. caymanchem.com
Overview of 2-(aminooxy)acetic acid hydrochloride's Role as a Biochemical Research Tool
This compound is primarily recognized in the scientific community as a broad-spectrum inhibitor of pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzymes. wikipedia.org Its mechanism of action involves a direct attack on the Schiff base linkage between the PLP cofactor and the enzyme, forming a highly stable oxime complex that effectively inactivates the enzyme. wikipedia.org
One of its most widely studied applications is the inhibition of 4-aminobutyrate aminotransferase (GABA-T). wikipedia.orgnih.gov This enzyme is responsible for the breakdown of the main inhibitory neurotransmitter in the mammalian central nervous system, gamma-aminobutyric acid (GABA). wikipedia.orgmedchemexpress.com By inhibiting GABA-T, 2-(aminooxy)acetic acid leads to a significant and rapid accumulation of GABA in brain tissues, making it a valuable tool for investigating GABA turnover and the physiological effects of elevated GABA levels. wikipedia.orgcaymanchem.commedchemexpress.com
Beyond its effects on GABA metabolism, the compound's inhibitory action extends to other critical PLP-dependent enzymes. This broad specificity allows it to be used in a variety of research contexts:
Aspartate Aminotransferase (AST) Inhibition : It inhibits AST, a key enzyme in the malate-aspartate shuttle. wikipedia.org This shuttle is vital for transporting NADH reducing equivalents into the mitochondria for oxidative phosphorylation. By blocking this shuttle, 2-(aminooxy)acetic acid disrupts cellular energy metabolism, a state that has been described as similar to hypoglycemia. wikipedia.orgmedchemexpress.com
Cystathionine (B15957) β-synthase (CBS) and Cystathionine γ-lyase (CSE) Inhibition : The compound is also a known inhibitor of CBS and CSE, enzymes involved in the transsulfuration pathway that produces hydrogen sulfide (B99878) (H₂S), a gaseous signaling molecule. caymanchem.comnih.govdrugbank.com
Alanine-glyoxylate aminotransferase (AGT) Inhibition : It is a selective inhibitor of AGT, an enzyme whose deficiency is linked to primary hyperoxaluria type I. This property has been utilized to develop improved diagnostic methods for the disease. nih.gov
This capacity to modulate several key metabolic pathways has established this compound as a versatile and powerful inhibitor for academic research into neurotransmission, cellular bioenergetics, and specific metabolic disorders. wikipedia.orgebi.ac.ukmedchemexpress.com
Detailed Research Findings
The utility of this compound in research is quantified by its inhibitory constants against various enzymes. These values provide a measure of the concentration required to achieve a certain level of inhibition, allowing for comparative analysis of its effects.
| Target Enzyme | Abbreviation | Inhibition Constant | Pathway/Function Affected | Reference |
| 4-aminobutyrate aminotransferase | GABA-T | Ki = 9.16 µM | GABA degradation | caymanchem.com |
| Cystathionine β-synthase | CBS | IC₅₀ = 8.5 µM | Hydrogen sulfide synthesis | caymanchem.com |
| Cystathionine γ-lyase | CSE | IC₅₀ = 1.1 µM | Hydrogen sulfide synthesis | caymanchem.com |
| Aspartate aminotransferase | AST | Not specified | Malate-Aspartate Shuttle | wikipedia.org |
| Alanine-glyoxylate aminotransferase | AGT | Not specified | Glyoxylate detoxification | nih.gov |
Research has demonstrated that this inhibition has significant downstream effects. For instance, in rat models, administration of 2-(aminooxy)acetic acid leads to a rapid and substantial increase in GABA levels throughout the brain without affecting the activity of glutamic acid decarboxylase (GAD), the enzyme that synthesizes GABA. caymanchem.commedchemexpress.com This specificity makes it a useful tool for isolating the effects of GABA degradation from its synthesis. The inhibition of the malate-aspartate shuttle by this compound has been shown to decrease intracellular ATP levels and alter the cell cycle in glioma cells, highlighting its impact on cancer cell metabolism. medchemexpress.com
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
2-aminooxyacetic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H5NO3.ClH/c3-6-1-2(4)5;/h1,3H2,(H,4,5);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXMIEQPWCAPGKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)ON.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.53 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>16.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID57265700 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
2921-14-4 | |
| Record name | Carboxymethoxylamine hemihydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2921-14-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carboxymethoxylamine hemihydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56446 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Carboxymethoxylamine hemihydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50782 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Carboxymethoxylamine hemihydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40358 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Mechanisms of Biochemical Action of 2 Aminooxy Acetic Acid Hydrochloride
General Inhibition of Pyridoxal (B1214274) Phosphate (B84403) (PLP)-Dependent Enzymes
PLP is a versatile coenzyme, the active form of vitamin B6, essential for a vast array of enzymatic reactions, including transaminations, decarboxylations, and deaminations of amino acids. nih.govnih.gov Many of these enzymes, including GABA-T, utilize PLP to form an internal Schiff base linkage with the ε-amino group of a lysine (B10760008) residue within the enzyme's active site. nih.govnih.gov This internal aldimine is a crucial intermediate in the catalytic cycle.
The inhibitory action of 2-(aminooxy)acetic acid stems from its structural resemblance to amino acid substrates and the high reactivity of its aminooxy group towards carbonyls. The aldehyde group of PLP, which is key to forming the Schiff base, becomes the primary target for 2-(aminooxy)acetic acid. researchgate.net
The nitrogen atom of the aminooxy group of 2-(aminooxy)acetic acid executes a nucleophilic attack on the carbon of the Schiff base imine. This disrupts the normal enzymatic reaction, which would typically involve the displacement of the lysine by a substrate amino acid. Instead, a stable oxime is formed between 2-(aminooxy)acetic acid and the PLP cofactor. researchgate.netwikipedia.org This reaction is a condensation process that results in a highly stable covalent bond, effectively sequestering the PLP cofactor and rendering the enzyme inactive. wikipedia.orgyoutube.com The formation of this oxime complex is a key feature of the inhibitory mechanism of 2-(aminooxy)acetic acid. researchgate.net
The inhibition of certain PLP-dependent enzymes by 2-(aminooxy)acetic acid is characterized as effectively irreversible. Studies have shown that for enzymes like GABA-T and aspartate transaminase, the inhibition is not rapidly reversible. nih.gov The reaction with GABA-T, in particular, could not be reversed under the experimental conditions. nih.gov This irreversible nature is attributed to the stability of the formed oxime complex.
For aspartate transaminase, a very slow reversal was observed with a first-order rate constant of 4 x 10⁻⁵ s⁻¹ at 21°C. nih.gov This demonstrates the profound stability of the inhibitor-enzyme complex. The kinetics of the forward reaction for both aspartate transaminase and GABA-T follow a simple bimolecular reaction model. nih.gov
Specific Enzymatic Targets and Inhibition Kinetics
While 2-(aminooxy)acetic acid can inhibit a range of PLP-dependent enzymes, its most extensively studied target in neurochemistry is Gamma-Aminobutyric Acid Transaminase (GABA-T).
Gamma-Aminobutyric Acid Transaminase (GABA-T) Inhibition
GABA-T is the primary enzyme responsible for the degradation of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA). nih.govmiloa.eu By inhibiting GABA-T, 2-(aminooxy)acetic acid leads to an increase in the concentration of GABA in the brain. nih.govnih.govnih.govnih.gov
The inhibition of GABA-T by 2-(aminooxy)acetic acid directly impacts GABA turnover, which is the balance between its synthesis and degradation. Numerous studies have demonstrated that the administration of 2-(aminooxy)acetic acid leads to a significant accumulation of GABA in various brain regions in animal models. nih.govnih.govnih.gov
Research in rats has shown that intravenous administration of 2-(aminooxy)acetic acid causes a rapid initial increase in GABA levels in the cerebellum and whole brain within the first 30 minutes, followed by a slower accumulation phase. nih.govnih.gov This biphasic accumulation reflects the potent and rapid onset of GABA-T inhibition. Studies in mice have indicated a mean turnover time for GABA of approximately 10-14 minutes, as determined by the rate of GABA accumulation following the administration of 2-(aminooxy)acetic acid. nih.gov
The table below summarizes findings from a study on the rate of GABA accumulation in the rat cerebellum after the administration of 2-(aminooxy)acetic acid.
| Time Interval after AOAA Administration | Rate of GABA Accumulation (μmol/g/min) |
| First 15 minutes | 0.086 |
| After 15 minutes | 0.034 |
This data is derived from a study on rats and illustrates the initial rapid and subsequent slower phases of GABA accumulation following the inhibition of GABA-T by 2-(aminooxy)acetic acid (AOAA). nih.gov
It is noteworthy that at effective doses for GABA-T inhibition, 2-(aminooxy)acetic acid does not significantly affect the activity of glutamic acid decarboxylase (GAD), the enzyme responsible for GABA synthesis. nih.gov This selectivity ensures that the observed increase in GABA levels is primarily due to the inhibition of its degradation.
The interaction between 2-(aminooxy)acetic acid and GABA-T has been characterized by specific kinetic parameters. The inhibition is potent and displays the characteristics of an irreversible process.
A key study investigating the kinetics of this inhibition determined the second-order rate constant for the reaction between 2-(aminooxy)acetic acid and GABA-T to be 1300 M⁻¹s⁻¹ at 21°C. nih.gov This value indicates a rapid rate of enzyme inactivation. The inhibition constant (Ki) for GABA-T by 2-(aminooxy)acetic acid has been reported to be 9.16 μM. capes.gov.br
The table below presents the kinetic constants for the inhibition of GABA-T and, for comparison, aspartate transaminase by 2-(aminooxy)acetic acid.
| Enzyme | Second-Order Rate Constant (M⁻¹s⁻¹) at 21°C | Reversibility |
| Gamma-Aminobutyric Acid Transaminase (GABA-T) | 1300 | Not Reversed |
| Aspartate Transaminase | 400 | Slowly Reversible |
This table highlights the potent and essentially irreversible inhibition of GABA-T by 2-(aminooxy)acetic acid compared to its effect on aspartate transaminase. nih.gov
These kinetic data underscore the efficiency and long-lasting nature of GABA-T inhibition by 2-(aminooxy)acetic acid, providing a quantitative basis for its observed effects on GABA levels in the brain.
Aspartate Aminotransferase (AST) Inhibition
2-(aminooxy)acetic acid hydrochloride is a potent inhibitor of Aspartate Aminotransferase (AST), an enzyme crucial for the transamination process involving the transfer of an amino group between aspartate and α-ketoglutarate. This inhibition is a cornerstone of its biochemical profile.
Implications for Malate-Aspartate Shuttle Function
The malate-aspartate shuttle is a critical system for transferring reducing equivalents, in the form of NADH, from the cytosol to the mitochondria for oxidative phosphorylation. The proper functioning of this shuttle is contingent on the activity of both mitochondrial and cytosolic isoforms of Aspartate Aminotransferase. By inhibiting AST, this compound disrupts this shuttle. This disruption leads to a decreased transfer of NADH into the mitochondria, which can subsequently impair aerobic respiration and cellular energy production. Research has shown that this inhibition can significantly alter the metabolic landscape of cells, forcing a reliance on alternative pathways for energy generation.
Cystathionine (B15957) Beta-Synthase (CBS) and Cystathionine Gamma-Lyase (CSE) Inhibition
This compound also demonstrates inhibitory activity against two key enzymes in the transsulfuration pathway: Cystathionine Beta-Synthase (CBS) and Cystathionine Gamma-Lyase (CSE). These enzymes are pyridoxal-5'-phosphate (PLP)-dependent and are central to the metabolism of sulfur-containing amino acids.
Selectivity Studies
Studies investigating the selectivity of this compound have revealed it to be a non-selective inhibitor of PLP-dependent enzymes. Its inhibitory action extends beyond CBS and CSE to other enzymes that utilize PLP as a cofactor. While it effectively inhibits both CBS and CSE, research has highlighted that its potency can vary between the two enzymes and across different species. For instance, some studies have focused on its effects on CSE, noting its utility as an inhibitor in experimental models. The broad-spectrum nature of its PLP-enzyme inhibition is a critical consideration in its experimental use.
| Enzyme | Action of this compound | Key Outcome |
| Cystathionine Beta-Synthase (CBS) | Inhibition | Disruption of the transsulfuration pathway |
| Cystathionine Gamma-Lyase (CSE) | Inhibition | Reduction in hydrogen sulfide (B99878) (H2S) production |
Impact on Hydrogen Sulfide (H2S) Biogenesis Research
Hydrogen sulfide (H2S) is a gasotransmitter synthesized endogenously, with CBS and CSE being major contributors to its production. By inhibiting these enzymes, this compound serves as a valuable pharmacological tool to study the physiological and pathophysiological roles of H2S. Researchers utilize this compound to reduce endogenous H2S levels, allowing for the investigation of H2S-dependent signaling pathways in various biological systems, including the cardiovascular and nervous systems.
Glutamine Synthetase Inhibition and Amino Acid Metabolism
Further expanding its inhibitory profile, this compound has been shown to affect glutamine synthetase, an enzyme responsible for the synthesis of glutamine from glutamate (B1630785) and ammonia. This inhibition can have significant downstream effects on amino acid metabolism. Glutamine is a central hub in nitrogen metabolism, and its depletion can impact the synthesis of other amino acids and nucleotides. The inhibition of glutamine synthetase by this compound underscores its broad impact on cellular metabolic processes.
Kynurenine (B1673888) Aminotransferase-I (KAT-I) Inhibition
This compound also acts as an inhibitor of Kynurenine Aminotransferase-I (KAT-I). KAT-I is an enzyme involved in the kynurenine pathway, the primary route for tryptophan metabolism. This enzyme catalyzes the transamination of kynurenine to produce kynurenic acid, a neuroprotective antagonist of excitatory amino acid receptors. By inhibiting KAT-I, this compound can modulate the levels of kynurenic acid, thereby influencing neuronal excitability and neurotransmission.
| Enzyme Inhibited | Metabolic Pathway Affected | Consequence of Inhibition |
| Aspartate Aminotransferase (AST) | Malate-Aspartate Shuttle | Impaired mitochondrial NADH transport and energy production. |
| Cystathionine Beta-Synthase (CBS) | Transsulfuration Pathway | Altered sulfur-containing amino acid metabolism. |
| Cystathionine Gamma-Lyase (CSE) | Transsulfuration Pathway | Reduced endogenous hydrogen sulfide (H2S) production. |
| Glutamine Synthetase | Amino Acid Metabolism | Disruption of nitrogen metabolism and synthesis of other amino acids. |
| Kynurenine Aminotransferase-I (KAT-I) | Kynurenine Pathway | Modulation of kynurenic acid levels and neuronal excitability. |
Biological and Physiological Effects of 2 Aminooxy Acetic Acid Hydrochloride in Experimental Systems
Modulation of Neurotransmitter Systems
AOAA significantly alters the balance of neurotransmitter systems, primarily by affecting the metabolism of gamma-aminobutyric acid (GABA), the main inhibitory neurotransmitter in the central nervous system.
Aminooxyacetic acid is a well-documented inhibitor of 4-aminobutyrate aminotransferase (GABA-T), an enzyme responsible for the breakdown of GABA. ebi.ac.ukplos.org By inhibiting GABA-T, AOAA leads to a significant increase in GABA concentrations in various tissues, particularly in the brain. ebi.ac.ukcdnsciencepub.comsemanticscholar.org This elevation of GABA levels is a direct consequence of reduced degradation. ebi.ac.uk The anticonvulsant properties of AOAA have been linked to this GABA-elevating mechanism, which is most effective approximately six hours after administration in experimental models. cdnsciencepub.com Studies in rats have shown that agents like hydroxylamine (B1172632) and AOAA effectively raise GABA levels in the brain. semanticscholar.org The degree of GABA accumulation in different brain regions has been observed to correlate with the local activity levels of glutamic acid decarboxylase, the enzyme that synthesizes GABA. semanticscholar.org
Table 1: Effect of Aminooxyacetic Acid (AOAA) on GABA Metabolism
| Primary Target Enzyme | Mechanism of Action | Direct Effect | Resulting Outcome in Tissues |
|---|---|---|---|
| 4-aminobutyrate aminotransferase (GABA-T) | Inhibition | Decreased degradation of GABA | Accumulation of GABA ebi.ac.ukcdnsciencepub.comsemanticscholar.org |
Glutamic acid decarboxylase (GAD) is the enzyme responsible for synthesizing GABA from glutamate (B1630785). While AOAA's primary target is GABA-T, it also demonstrates effects on GAD activity. Research indicates that AOAA can inhibit GAD activity in the brain. cdnsciencepub.com However, this effect appears to be less pronounced in vivo compared to its potent inhibition of GABA-T. semanticscholar.org Some studies have reported that transitory depressions of GAD activity were observed following the administration of AOAA. capes.gov.br
Interestingly, research has identified two distinct forms of GAD in the rat brain, which differ in their dependency on the cofactor pyridoxal-5'-phosphate (PLP). nih.gov One form of GAD was found to be significantly inactivated by the removal of PLP by aminooxyacetic acid. nih.gov This suggests that the impact of AOAA on GAD can be complex and may depend on the specific isoform of the enzyme and the local availability of its cofactor.
Impact on Cellular Bioenergetics and Metabolism
AOAA exerts profound effects on cellular energy pathways by inhibiting key enzymes involved in metabolic shuttles and substrate utilization.
Aminooxyacetic acid is a potent inhibitor of the malate-aspartate shuttle (MAS), a crucial mechanism for transferring reducing equivalents from cytosolic NADH into the mitochondria. ebi.ac.ukplos.orgnih.govnih.govresearchgate.net By inhibiting aspartate aminotransferase, an essential component of this shuttle, AOAA effectively prevents mitochondria from utilizing pyruvate (B1213749) generated during glycolysis. ebi.ac.ukplos.orgnih.govnih.gov This inhibition leads to a functional "hypoglycemia" in nerve terminals, limiting their respiratory capacity and reducing ATP/ADP ratios. nih.gov In glioma cells, inhibition of the MAS by AOAA has been shown to decrease the rate of glycolysis and reduce the levels of extracellular lactate (B86563) and pyruvate. researchgate.net
Table 2: Bioenergetic Effects of Aminooxyacetic Acid (AOAA) in Nerve Terminals
| Metabolic Process/Component | Effect of AOAA | Underlying Mechanism | Reference |
|---|---|---|---|
| Malate-Aspartate Shuttle | Inhibition | Inhibition of aspartate aminotransferase | ebi.ac.uknih.govnih.gov |
| Cytosolic NADH Reoxidation | Prevented | Inhibition of the malate-aspartate shuttle | ebi.ac.ukplos.orgnih.gov |
| Mitochondrial Pyruvate Utilization | Inhibited | Impaired transfer of reducing equivalents | ebi.ac.ukplos.orgnih.gov |
| Lactate/Pyruvate Ratio | Increased | Shift in cytosolic NAD+/NADH redox potential | nih.gov |
| ATP/ADP Ratio | Lowered | Limited respiratory capacity | nih.gov |
Recent research has highlighted the role of AOAA in modulating macrophage metabolism and function. Macrophages can be polarized into different functional phenotypes, such as the pro-inflammatory M1 state and the anti-inflammatory M2 state. M1 macrophages are characterized by a high rate of glycolysis. mdpi.com AOAA has been shown to inhibit glycolysis and M1 polarization. researchgate.netnih.gov By inhibiting aspartate aminotransferase, AOAA can hinder the accumulation of succinate, a key metabolite in M1 macrophages, which in turn can reduce the expression of pro-inflammatory genes. researchgate.net
Conversely, studies have demonstrated that AOAA can promote the polarization of macrophages towards the anti-inflammatory M2 phenotype. researchgate.netebi.ac.uk In experimental models of myocardial infarction, AOAA administration was found to inhibit the proportion of M1 macrophages while boosting the M2-like phenotype, which contributed to improved cardiac function. ebi.ac.uk In vitro studies also showed that AOAA restrained pro-inflammatory M1 macrophages and promoted the anti-inflammatory M2 phenotype. ebi.ac.uk
Alterations in Macrophage Metabolism and Polarization States
Effects on Lactic Acid and ATP Levels in M1 Macrophages
In experimental models, 2-(aminooxy)acetic acid hydrochloride has been shown to significantly alter the metabolic profile of classically activated M1 macrophages. Specifically, treatment with this compound leads to a decrease in the production of lactic acid and an enhancement of adenosine (B11128) triphosphate (ATP) levels. nih.govnih.gov This metabolic shift is indicative of an inhibition of glycolysis, the primary energy-producing pathway in pro-inflammatory M1 macrophages. nih.govnih.gov
M1 macrophages typically rely on a high rate of glycolysis to support their inflammatory functions, a process that results in substantial lactic acid production but is relatively inefficient in terms of ATP yield per glucose molecule. nih.gov The administration of this compound appears to force a switch in the metabolic programming of these cells, moving them towards a state more characteristic of anti-inflammatory M2 macrophages, which favor oxidative phosphorylation for energy generation. nih.gov This switch from glycolysis to a more M2-like metabolism is demonstrated by the observed reduction in lactate and a corresponding increase in cellular ATP. nih.gov Research has shown that this effect is dose-dependent, with increasing concentrations of this compound leading to a progressive decrease in glycolysis and a sharp rise in ATP levels. nih.gov
Table 1: Effect of this compound on M1 Macrophage Metabolism
| Metabolic Parameter | Effect of this compound | Reference |
|---|---|---|
| Lactic Acid Production | Inhibited | nih.govnih.gov |
| Glycolysis | Inhibited | nih.govnih.gov |
| ATP Levels | Enhanced | nih.govnih.gov |
Effects on Amino Acid Metabolism and Related Pathways
General Modulation of Amino Acid Interconversion
This compound is a broad-spectrum inhibitor of enzymes that are dependent on pyridoxal (B1214274) phosphate (B84403) (PLP), a derivative of vitamin B6. nih.gov These PLP-dependent enzymes are crucial for a vast array of metabolic reactions, particularly the interconversion of amino acids through processes like transamination. nih.govresearchgate.net By targeting the Schiff base linkage between PLP and the enzyme, this compound effectively inactivates these enzymes, leading to widespread disruption of amino acid metabolism. nih.gov
Among the key enzymes inhibited are various transaminases, such as GABA transaminase (GABA-T) and aspartate aminotransferase. nih.govresearchgate.net These enzymes catalyze the transfer of amino groups, a fundamental step in the synthesis and degradation of most amino acids. nih.gov The inhibition of these enzymes by this compound disrupts the normal flow of nitrogen through metabolic pathways and can alter the cellular pools of various amino acids and their keto-acid counterparts. researchgate.net This general modulation of amino acid interconversion makes it a useful tool in metabolic research to study the roles of specific transamination reactions. nih.govresearchgate.net
Inhibition of Serine Metabolism in Immune Responses
The metabolism of the amino acid serine is critical for the function and proliferation of immune cells. nih.gov Serine provides essential precursors for the synthesis of proteins, nucleotides, and other biomolecules necessary for a robust immune response. nih.gov this compound has been shown to interfere with serine metabolism. For instance, it can inhibit serine racemase, a PLP-dependent enzyme that converts L-serine to D-serine. nih.gov A study demonstrated that the application of aminooxyacetic acid led to a significant decrease in the extracellular levels of D-serine. nih.gov
While direct studies on the comprehensive effects of this compound on serine metabolism within the context of an immune response are specific, its known inhibitory action on PLP-dependent enzymes suggests a broader impact. The pathways for serine biosynthesis, which involve transamination steps, are susceptible to inhibition. avocadosource.com Given the high demand for serine by activated immune cells, any disruption in its metabolism could significantly impair their function. nih.gov
Plant Physiological Responses to Aminooxyacetic Acid
Effects on Polyamine Biosynthesis and Levels (Putrescine, Spermidine (B129725), Cadaverine)
In plants, 2-(aminooxy)acetic acid (AOA), the active form of the hydrochloride salt, is known to influence the biosynthesis of polyamines—a group of small, polycationic molecules essential for various developmental processes and stress responses. The primary polyamines in plants include putrescine, spermidine, and spermine. nih.govmdpi.com
AOA is a known inhibitor of ethylene (B1197577) biosynthesis. ias.ac.in Since the biosynthetic pathways of ethylene and polyamines share a common precursor, S-adenosylmethionine (SAM), inhibiting one pathway can lead to a redirection of SAM towards the other. nih.gov Research has shown that treatment with AOA can lead to an increase in the levels of certain polyamines. For example, in somatic embryogenesis of Medicago sativa, the application of AOA resulted in an increase in spermidine levels. nih.gov While putrescine is the initial diamine in the pathway, the observed effect was more pronounced on spermidine, a triamine synthesized from putrescine. nih.govresearchgate.net The interplay between ethylene and polyamine biosynthesis is complex and can be antagonistic, with AOA serving as a tool to dissect these interactions. ias.ac.in
Table 2: Documented Effects of Aminooxyacetic Acid on Polyamines in Plants
| Polyamine | Observed Effect of AOA | Plant System | Reference |
|---|---|---|---|
| Spermidine (Spd) | Increased levels | Medicago sativa somatic embryogenesis | nih.gov |
| Putrescine (Put) | Precursor to affected polyamines | General plant pathway | researchgate.netmdpi.com |
| Cadaverine | Not consistently reported in relation to AOA | General plant knowledge |
Impact on Phenylpropanoid Biosynthesis Pathways
The phenylpropanoid pathway in plants is responsible for the synthesis of a wide array of secondary metabolites, including flavonoids, lignins, and phenolic acids, which play crucial roles in development, defense, and signaling. nih.govcaldic.com This pathway begins with the deamination of the amino acid phenylalanine, a reaction catalyzed by phenylalanine ammonia-lyase (PAL), a PLP-independent enzyme. nih.gov
While this compound is primarily known as an inhibitor of PLP-dependent enzymes, its broad effects on amino acid metabolism could indirectly influence the phenylpropanoid pathway. The availability of phenylalanine, the primary precursor, is dependent on various transamination reactions within the plant cell. By inhibiting these transaminases, this compound could potentially alter the pool of phenylalanine available for the phenylpropanoid pathway. Key enzymes downstream of PAL, such as chalcone (B49325) synthase (CHS), are critical for the production of flavonoids. nih.govfrontiersin.org While direct inhibition of these specific enzymes by AOA has not been extensively documented, any significant disruption in the supply of the initial substrate from amino acid metabolism could have cascading effects on the entire pathway.
Modulation of Photosynthetic Pigment Content and Photosynthesis Efficiency
Detailed Research Findings
In a study conducted on common buckwheat (Fagopyrum esculentum Moench) seedlings, the application of α-aminooxyacetic acid (AOA) resulted in a discernible decrease in the content of photosynthetic pigments. icm.edu.plpbsociety.org.pl Specifically, treatment with AOA led to a decline in the concentrations of chlorophyll (B73375) a, chlorophyll b, and total carotenoids within the buckwheat cotyledons. icm.edu.pl These findings suggest that AOA can interfere with the biosynthesis or promote the degradation of these vital pigments. The reduction in chlorophylls, which are the primary pigments for light absorption in photosynthesis, and carotenoids, which serve as accessory pigments and photoprotectants, indicates a suppression of the photosynthetic process at a fundamental level. icm.edu.plnih.gov
The inhibitory effect of AOA on pigment content is indicative of a broader impact on the plant's physiological processes, extending beyond its known role as an inhibitor of ethylene biosynthesis and phenylpropanoid metabolism. icm.edu.plnih.gov The suppression of photosynthesis in the cotyledons of buckwheat seedlings highlights the compound's potential to disrupt primary metabolic functions. icm.edu.plpbsociety.org.pl
The following interactive data table summarizes the effects of AOA on the content of photosynthetic pigments in common buckwheat seedlings as reported by Horbowicz et al. (2011). icm.edu.pl
Interactive Data Table: Effect of this compound on Photosynthetic Pigments
| Treatment | Chlorophyll a (µg/g fresh weight) | Chlorophyll b (µg/g fresh weight) | Total Carotenoids (µg/g fresh weight) |
| Control | 507 | 73 | 96 |
| AOA (10⁻³ M) | 282.6 | 54.8 | 51.1 |
Data sourced from Horbowicz et al. (2011). The study utilized α-aminooxyacetic acid on seedlings of common buckwheat. icm.edu.pl
Applications of 2 Aminooxy Acetic Acid Hydrochloride in Biological Research Models
In Vitro and In Vivo Models for Enzyme Function Elucidation
2-(aminooxy)acetic acid hydrochloride (AOAA) is a compound recognized for its capacity to inhibit the activity of several enzymes, making it a valuable tool in both in vitro and in vivo research models for clarifying enzyme function. nih.gov It is known as a broad inhibitor of pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes. researchgate.net The mechanism of inhibition often involves the interaction of AOAA with the PLP cofactor, which is essential for the catalytic activity of these enzymes. researchgate.net By binding irreversibly to the formyl moiety of PLP, AOAA disrupts the catalytic cycle, preventing the regeneration of the active enzyme form. researchgate.net
Its primary and most studied role is as an inhibitor of 4-aminobutyrate aminotransferase (GABA-T), an enzyme crucial for the degradation of the neurotransmitter gamma-aminobutyric acid (GABA). nih.govnih.gov By inhibiting GABA-T, AOAA leads to an increase in GABA levels in tissues, a characteristic that has been exploited in numerous neurological studies. nih.govnih.gov
Beyond GABA-T, AOAA also functions as an inhibitor of cystathionine (B15957) beta-synthase (CBS), the rate-limiting enzyme in the transsulfuration pathway which metabolizes homocysteine. nih.govresearchgate.net Its ability to block CBS activity has been demonstrated to reduce the production of hydrogen sulfide (B99878) (H2S). researchgate.net Research has also noted its inhibitory effects on other critical enzymes involved in cellular processes, such as glutamic-oxaloacetic transaminase (GOT) and cystathionine gamma-lyase (CTH), which can complicate the interpretation of effects attributed solely to CBS inhibition. researchgate.net In studies on Toxoplasma gondii, carboxymethoxylamine (an alternative name for AOAA) was used as an inhibitor of aspartate aminotransferase (AAT), interfering with parasite proliferation, although further research suggests it may also act through AAT-independent pathways in vivo. nih.gov
The following table summarizes key enzymes inhibited by AOAA and the models in which these effects have been studied:
Studies on Regional Neurotransmitter Turnover
A significant application of this compound in biological research is the study of regional neurotransmitter turnover, particularly that of GABA. nih.govnih.gov By inhibiting GABA-T, AOAA allows researchers to measure the rate of GABA accumulation, providing an index of its synthesis and turnover rate in various brain regions. nih.gov
Studies in rats have shown that intravenous administration of AOAA leads to a rapid accumulation of GABA in diverse brain areas, including the cerebellum, medulla oblongata-pons, striatum, ventral mesencephalon, and hypothalamus. nih.govnih.gov The initial rate of accumulation is swift, suggesting a mean turnover time of 12-16 minutes in the first 5 minutes post-injection. nih.gov This initial rapid phase is believed to reflect GABA accumulation specifically within neurons. nih.gov This was demonstrated in experiments where degeneration of GABA-ergic neurons, following a unilateral transection between the substantia nigra and the striatum, eliminated this initial rapid accumulation phase in the substantia nigra. nih.gov
Research has also explored the effects of AOAA on GABA levels in the context of animal behaviors. In muricidal (mouse-killing) rats, which exhibit lower GABA levels in parts of the limbic system compared to non-muricidal rats, administration of AOAA resulted in an elevation of GABA, particularly in the olfactory lobes. nih.gov This increase in GABA levels was correlated with an inhibition of the muricidal behavior. nih.gov These findings highlight AOAA's utility in linking regional neurochemical changes to specific behavioral outputs. nih.gov
The rate of GABA accumulation can be quantified, as shown in a study measuring turnover in the rat cerebellum. After an intravenous injection of AOAA, the accumulation rate was 0.086 µmol/g/min for the first 15 minutes, which then decreased to 0.034 µmol/g/min thereafter. nih.gov This demonstrates the dynamic nature of neurotransmitter turnover and AOAA's role as a tool to probe these dynamics. nih.gov
Experimental Autoimmune Disease Models
The immunomodulatory properties of this compound have been investigated in the context of experimental autoimmune diseases, which are animal models for human conditions like multiple sclerosis and uveitis.
Experimental Autoimmune Encephalomyelitis (EAE) is a T-cell-mediated animal model for multiple sclerosis. nih.govnih.gov The pathogenesis of EAE involves the activation of myelin-specific T cells that infiltrate the central nervous system (CNS) and cause inflammation and demyelination. nih.govmonash.edu Research has shown that this compound can modulate the development of EAE. nih.gov This effect is part of a broader interest in how metabolic inhibitors can influence autoimmune responses. The link between EAE and another autoimmune model, Experimental Autoimmune Uveitis (EAU), is well-established, with both diseases being transferable by activated CD4+ T cells. nih.gov The demonstrated efficacy of AOAA in modulating EAE has prompted further investigation into its effects on similar T-cell-mediated autoimmune conditions. nih.gov
Experimental Autoimmune Uveitis (EAU) is a model for autoimmune inflammatory diseases of the eye. nih.govnih.gov Following the observation that AOAA modulates EAE, studies were designed to investigate its effects on EAU. nih.gov In a study using C57BL/6J mice immunized to induce EAU, administration of AOAA was found to markedly inhibit the severity of the disease, as assessed by both clinical and histopathological scoring. nih.govsigmaaldrich.com Furthermore, AOAA treatment helped to relieve the breakdown of the blood-retinal barrier, a key pathological feature of uveitis. nih.govsigmaaldrich.com
The mechanism behind AOAA's protective effect in EAU involves the modulation of T-cell differentiation and the balance between different lymphocyte subsets. nih.gov T-cells, particularly helper T-cell (Th) subsets like Th1 and Th17, are pathogenic in EAU, while regulatory T-cells (Tregs) have a protective role. nih.gov
A key study demonstrated that AOAA treatment significantly altered the balance of these crucial T-cell populations. nih.govsigmaaldrich.com The findings from flow cytometry analysis of splenic cells in EAU-induced mice are summarized below:
This shift in the lymphocyte balance was further supported by cytokine analysis. AOAA treatment led to a downregulation in the production of the pro-inflammatory cytokines IFN-γ (associated with Th1 cells) and IL-17 (associated with Th17 cells). nih.govsigmaaldrich.com Concurrently, it upregulated the expression of the anti-inflammatory cytokine IL-10, which is often produced by Treg cells. nih.govsigmaaldrich.com These results indicate that AOAA inhibits the development and severity of EAU by shifting the immune response from a pathogenic to a regulatory state. nih.gov
Research in Experimental Autoimmune Uveitis (EAU) Models
Investigations into Metabolic Disorders and Cellular Processes
This compound is utilized in research to investigate its influence on various metabolic pathways and cellular processes, often linked to its enzyme-inhibiting properties. researchgate.netnih.gov Studies have shown that AOAA can modulate cellular energy metabolism, specifically glycolysis and oxidative phosphorylation (OXPHOS). researchgate.netnih.govresearchgate.net
In a model using classically activated M1 macrophages, which typically rely on glycolysis for energy, AOAA treatment was found to inhibit glycolysis. nih.govresearchgate.net This was evidenced by a reduction in lactic acid production and the extracellular acidification rate (ECAR), a measure of glycolysis. nih.govresearchgate.net Conversely, AOAA treatment led to an increase in ATP production in these cells, suggesting a metabolic shift away from glycolysis. nih.govresearchgate.net This metabolic reprogramming from a pro-inflammatory M1 state towards an anti-inflammatory M2-like metabolism has been observed in models of myocardial infarction, where AOAA improved cardiac function. nih.gov
Further investigation into its metabolic effects revealed that AOAA can attenuate mitochondrial OXPHOS. researchgate.net In studies on osteoclast differentiation, AOAA was shown to reduce ATP production and decrease the expression of several mitochondrial OXPHOS complex proteins, including CV-ATP5A, CIII-UQCRC2, CIV-MTCO1, and CII-SDHB. researchgate.net
The following table summarizes the observed effects of AOAA on key metabolic indicators in different cellular models:
These studies demonstrate that AOAA serves as a critical research tool for probing the connections between enzymatic activity, metabolic pathways like glycolysis and OXPHOS, and cellular functions such as inflammation and differentiation. researchgate.netnih.gov
Use in Plant Biochemistry and Physiology Studies
This compound, commonly known as aminooxyacetic acid (AOA or AOAA), serves as a critical tool in plant science for its ability to inhibit specific enzymatic pathways. Its application has provided significant insights into various physiological and biochemical processes, particularly ethylene (B1197577) biosynthesis and photorespiration.
Inhibition of Ethylene Biosynthesis
Ethylene is a key gaseous plant hormone that regulates a wide array of processes, including fruit ripening, senescence, and responses to stress. The biosynthesis of ethylene begins with the amino acid methionine, which is converted to S-adenosylmethionine (SAM). youtube.com SAM is then converted to 1-aminocyclopropane-1-carboxylic acid (ACC) by the enzyme ACC synthase. youtube.comnih.gov Finally, ACC is oxidized to form ethylene by ACC oxidase. youtube.com
2-(aminooxy)acetic acid is a potent inhibitor of ACC synthase, the enzyme that catalyzes a rate-limiting step in the ethylene biosynthesis pathway. nih.govnih.gov By blocking this step, AOA effectively reduces or prevents the production of ethylene, allowing researchers to study the hormone's role in various plant functions.
Detailed research findings have demonstrated the utility of AOA in elucidating the ethylene-dependent responses in plants. In studies on waterlogged tomato plants (Lycopersicon esculentum), which typically exhibit enhanced ethylene production and leaf epinasty (downward bending of petioles), AOA was used to test the hypothesis of ACC transport from roots to shoots. nih.gov When supplied to the nutrient solution, AOA successfully inhibited the synthesis and export of ACC from the anaerobic roots to the shoots. nih.gov This resulted in reduced ethylene production in the petioles and a decrease in epinasty, supporting the idea that ACC transport is a crucial factor in the waterlogging stress response. nih.gov
Similarly, AOA has been instrumental in post-harvest physiology studies, such as extending the vase life of cut flowers. In Alstroemeria cultivars, treatment with AOA was shown to reduce the expression of genes for both ACC synthase (ACS) and ACC oxidase (ACO). researchgate.net This inhibition of ethylene biosynthesis delayed flower senescence, highlighting its potential application in horticulture. researchgate.net
Table 1: Effects of 2-(aminooxy)acetic acid (AOA) on Ethylene Biosynthesis and Related Physiological Responses in Plants
| Plant Species | Experimental Context | Key Findings with AOA Application | Reference |
|---|---|---|---|
| Tomato (Lycopersicon esculentum) | Anaerobic root stress (waterlogging) | Inhibited synthesis and export of ACC from roots, reducing petiole ethylene production and epinasty. | nih.gov |
| Common Bean (Phaseolus vulgaris) | Auxin-induced leaf growth inhibition | Did not affect auxin-induced leaf growth inhibition, suggesting the auxin effect is independent of ethylene in this context. | nih.gov |
| Alstroemeria (cv. Frosty and Mayfair) | Post-harvest vase life | Reduced gene expression of ACS and ACO, delayed senescence, and retained chlorophyll (B73375). | researchgate.net |
| Petunia (Petunia hybrida) | Self-incompatibility induced programmed cell death | Suppressed programmed cell death in pollen tubes. | ebi.ac.uk |
Inhibition of Photorespiration and Amino Acid Metabolism
Photorespiration, or the C2 cycle, is a metabolic pathway that occurs in photosynthetic organisms when the enzyme RuBisCO oxygenates ribulose-1,5-bisphosphate (RuBP) instead of carboxylating it. nih.govyoutube.comkhanacademy.org This process, which involves the chloroplast, peroxisome, and mitochondria, is generally considered wasteful as it consumes energy and leads to the loss of previously fixed carbon. youtube.comkhanacademy.org A key step in the photorespiratory cycle is the conversion of two molecules of glycine (B1666218) to one molecule of serine, catalyzed by the mitochondrial glycine decarboxylase complex (GDC). nih.govresearchgate.netresearchgate.net
2-(aminooxy)acetic acid functions as an inhibitor of the photorespiratory pathway. nih.gov Specifically, it is recognized as an inhibitor of glycine decarboxylase, a key enzyme in the C2 cycle. researchgate.netnih.gov By blocking GDC, AOA leads to the accumulation of glycine, which can have feedback effects on photosynthesis. researchgate.net
Research on mesophyll protoplasts of Nicotiana plumbaginifolia demonstrated the effects of AOA on photosynthesis under conditions of active photorespiration. nih.gov While AOA did not significantly decrease net photosynthesis at CO2 saturation, its application during a period of active photorespiration (low CO2 concentration) led to a subsequent reduction in the rate of net photosynthesis. nih.gov This inhibition is suggested to be due to the toxic accumulation of photorespiratory intermediates that cannot be properly metabolized. nih.gov
Table 2: Effects of 2-(aminooxy)acetic acid (AOA) on Photosynthesis and Photorespiration
| Organism/System | Target Process/Enzyme | Observed Effects of AOA | Reference |
|---|---|---|---|
| Mesophyll protoplasts (Nicotiana plumbaginifolia) | Glycolate pathway / Photorespiration | Caused a 29% decrease in net photosynthesis rate after a period of active photorespiration. | nih.gov |
| Arabidopsis thaliana | Glycine Decarboxylase Complex (GDC) | Functions as an inhibitor, leading to the accumulation of photorespiratory intermediates like glycine. | researchgate.netnih.gov |
| Anemia phyllitidis gametophytes | Development and antheridiogenesis | Inhibited antheridia formation by affecting cell division and expansion, supporting the role of ethylene in sex expression. | ebi.ac.uk |
Synthetic Methodologies and Chemical Applications of 2 Aminooxy Acetic Acid Hydrochloride
Laboratory Synthesis Procedures for 2-(aminooxy)acetic acid hydrochloride
The preparation of this compound can be achieved through various synthetic routes. Two common methods involve the hydrolysis of protected precursors, ensuring the stability of the reactive aminooxy group until the final deprotection step.
Preparation from Acetone (B3395972) Carboxymethoxime
A well-established method for synthesizing 2-(aminooxy)acetic acid, supplied as its hemihydrochloride salt, involves the acid-catalyzed hydrolysis of acetone carboxymethoxime. orgsyn.orgresearchgate.net This procedure is advantageous as it starts from relatively accessible materials and proceeds in two main stages. orgsyn.org
First, acetone carboxymethoxime is synthesized by reacting acetoxime with bromoacetic acid in an alkaline medium. orgsyn.org The crude acetone carboxymethoxime is then subjected to hydrolysis. In this step, the crude material is dissolved in water, and concentrated hydrochloric acid is added. orgsyn.org The mixture is heated, typically by passing steam through the solution, which serves to distill off the acetone byproduct as it forms, driving the reaction to completion. orgsyn.org After the removal of acetone, the solution is concentrated under reduced pressure. Upon cooling and addition of ethanol, the product, carboxymethoxylamine hemihydrochloride, crystallizes and can be collected by filtration. orgsyn.org
Table 1: Synthesis of Carboxymethoxylamine Hemihydrochloride from Acetone Carboxymethoxime
| Step | Reactants | Reagents/Conditions | Product |
|---|---|---|---|
| 1 | Acetoxime, Bromoacetic acid | 40% Sodium hydroxide, Ice bath, Steam-heated condenser | Crude Acetone Carboxymethoxime |
Hydrolysis of Benzamidooxyacetic Acid to Obtain this compound
Another effective synthetic route utilizes the hydrolysis of benzamidooxyacetic acid. google.com The benzoyl group serves as a protecting group for the aminooxy functionality during the synthesis of the acetic acid backbone. The deprotection is typically achieved under acidic conditions.
In a representative procedure, benzamidooxyacetic acid is treated with a mixture of concentrated hydrochloric acid and glacial acetic acid at room temperature. google.com The reaction is stirred for an extended period, allowing for the complete cleavage of the amide bond. The benzoic acid byproduct can be removed by extraction with an organic solvent like ethyl acetate. The aqueous layer, containing the desired product, is then concentrated under vacuum. The addition of a solvent such as isopropyl alcohol induces the precipitation of this compound, which is then isolated by filtration and dried, affording the product in high yield. google.com
Table 2: Synthesis of this compound via Hydrolysis
| Reactant | Reagents/Conditions | Byproduct | Product | Yield |
|---|
Role as a Building Block in Organic Synthesis
The unique structure of this compound makes it a versatile building block, enabling chemists to forge specific and stable linkages and to generate reactive intermediates for further transformations.
Formation of Oxime Linkages with Aldehydes and Ketones
The most prominent application of 2-(aminooxy)acetic acid is its reaction with carbonyl compounds to form stable oxime linkages. bachem.comnih.gov This reaction is a cornerstone of "click chemistry" due to its high chemoselectivity, efficiency, and mild reaction conditions, often proceeding in aqueous environments. nih.govrsc.org The aminooxy group (-ONH₂) nucleophilically attacks the electrophilic carbonyl carbon of an aldehyde or ketone, followed by dehydration, to yield a C=N-O bond. nih.gov
This ligation strategy is widely employed in bioconjugation to link peptides, proteins, polymers, and other biomolecules. nih.govnih.gov The reaction is generally faster with aldehydes than with ketones. nih.gov The resulting oxime bond is significantly more stable towards hydrolysis compared to hydrazone linkages, making it ideal for creating robust molecular constructs for various applications, including the development of peptide-steroid conjugates and polymer-peptide conjugates. nih.gov
Generation of Iminyl Radicals for Nitrogen-Containing Compound Synthesis
Beyond its use in ligation chemistry, 2-(aminooxy)acetic acid serves as a precursor for the generation of iminyl radicals. researchgate.net Iminyl radicals are highly reactive intermediates that can participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, which are pivotal in the synthesis of nitrogen-containing heterocycles. nih.govnih.gov
A common strategy involves the initial formation of an oxime derivative (an α-imino-oxy acid) by reacting 2-(aminooxy)acetic acid with a ketone or aldehyde. nih.gov This derivative can then undergo a single-electron transfer (SET) process. For instance, silver-catalyzed decarboxylation of α-imino-oxy acids has been shown to be an effective method for generating iminyl radicals. nih.gov These radicals can then undergo further reactions, such as C-C bond cleavage, to enable transformations like the C-H cyanoalkylation of heterocycles. nih.gov
Synthesis of Aminooxy Glycoside Derivatives
In glycobiology and carbohydrate chemistry, 2-(aminooxy)acetic acid is instrumental in preparing aminooxy glycoside derivatives. These compounds are crucial for studying carbohydrate-protein interactions and for the development of carbohydrate-based vaccines and therapeutics. nih.gov
The synthesis involves the reaction of the aminooxy group with the anomeric carbon of a reducing sugar, which exists in equilibrium with its open-chain aldehyde or ketone form. This reaction forms a stable oxime linkage at the reducing end of the carbohydrate. nih.gov This "aminooxy handle" provides a site for highly chemoselective conjugation to a carrier protein or other molecular scaffolds. For example, trisaccharide epitopes related to the lipopolysaccharide of Pseudomonas aeruginosa have been prepared as their aminooxy glycosides, intended for use in chemoselective, oxime-based bioconjugation to create potential vaccines. nih.gov
Incorporation into 2,4,6-Trisubstituted-s-triazine Derivatives
The synthesis of 2,4,6-trisubstituted-s-triazines typically proceeds through the sequential nucleophilic substitution of the chlorine atoms on a cyanuric chloride core. nih.govnih.gov The reactivity of the chlorine atoms decreases with each substitution, allowing for controlled, stepwise additions of different nucleophiles by carefully managing reaction temperatures. While specific literature detailing the direct incorporation of this compound is not extensively documented, a plausible synthetic route can be proposed based on the established reactivity of cyanuric chloride with O- and N-nucleophiles. nih.govnih.govclockss.org
The reaction would involve the nucleophilic attack of the aminooxy group of 2-(aminooxy)acetic acid on the electrophilic carbon of the triazine ring. Generally, for mixed substitutions involving oxygen and nitrogen nucleophiles, the O-nucleophile is introduced first. nih.gov The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid that is liberated during the substitution.
A potential synthetic pathway could involve a pre-functionalized 2,4-dichloro-s-triazine. The hydrochloride salt of 2-(aminooxy)acetic acid would first need to be neutralized to free the nucleophilic aminooxy group. The reaction would likely proceed via the oxygen atom of the hydroxylamine (B1172632) moiety, given its higher nucleophilicity compared to the carboxylate oxygen. The stepwise nature of the substitutions on cyanuric chloride allows for the synthesis of heterogeneously substituted triazines. The first substitution is often carried out at low temperatures (0–5 °C), the second at room temperature, and the third at elevated temperatures.
Below is a proposed scheme for the incorporation of 2-(aminooxy)acetic acid into a disubstituted s-triazine backbone.
Table 1: Proposed Synthesis of a 2-(aminooxy)acetic acid-substituted-s-triazine Derivative
| Step | Description | Reactants | Conditions | Product |
| 1 | First Substitution | Cyanuric chloride, Nucleophile 1 (e.g., Aniline) | Acetone, 0-5°C, Base (e.g., NaHCO₃) | 4,6-dichloro-N-phenyl-1,3,5-triazin-2-amine |
| 2 | Second Substitution | 4,6-dichloro-N-phenyl-1,3,5-triazin-2-amine, Nucleophile 2 (e.g., Morpholine) | Acetone, Room Temperature, Base (e.g., K₂CO₃) | 4-(4-chloro-6-(phenylamino)-1,3,5-triazin-2-yl)morpholine |
| 3 | Third Substitution | 4-(4-chloro-6-(phenylamino)-1,3,5-triazin-2-yl)morpholine, 2-(aminooxy)acetic acid | DMF, Reflux, Base (e.g., DIEA) | 2-((4-(morpholino)-6-(phenylamino)-1,3,5-triazin-2-yl)oxyamino)acetic acid |
This table represents a plausible synthetic route based on general principles of triazine chemistry and may require experimental optimization.
Formation of Pseudopeptide Links (Aldoxime, Ketoxime, Hydroxylamine)
This compound is a key reagent for introducing pseudopeptide linkages into peptides and proteins, primarily through oxime ligation. This chemoselective reaction forms stable aldoxime or ketoxime bonds by reacting an aminooxy group with an aldehyde or a ketone, respectively. Additionally, the core structure can be used to generate hydroxylamine linkages, which are N-hydroxy amide bonds. These linkages serve as isosteres of native peptide bonds, offering resistance to proteolysis and allowing for the introduction of novel structural and functional features.
Aldoxime and Ketoxime Formation
Oxime ligation is a robust and widely used bioconjugation technique that proceeds under mild, aqueous conditions, making it ideal for modifying complex biomolecules. The process involves two key components: a molecule bearing an aminooxy group and another containing a carbonyl group (aldehyde or ketone). 2-(aminooxy)acetic acid can be readily coupled to the N-terminus of a peptide or a lysine (B10760008) side chain using standard solid-phase peptide synthesis (SPPS) protocols to generate the required aminooxy-functionalized peptide.
The subsequent reaction with a peptide or protein containing an aldehyde or ketone group proceeds efficiently, typically in a pH range of 4 to 7. The formation of the oxime bond is highly specific and does not interfere with other functional groups present in the peptides.
Aldoxime Link: Formed from the reaction between an aminooxy group and an aldehyde.
Ketoxime Link: Formed from the reaction between an aminooxy group and a ketone. Ketones are generally less reactive than aldehydes, and the reaction may require longer incubation times or the use of catalysts like aniline (B41778).
Hydroxylamine Link Formation
A hydroxylamine linkage within a peptide backbone is essentially an N-hydroxy-amide bond (-CO-N(OH)-). The direct formation of this bond via the acylation of the nitrogen atom of 2-(aminooxy)acetic acid is challenging. A more common and effective strategy involves the synthesis of an N-hydroxy-amino acid monomer, which is then incorporated into a peptide sequence using standard peptide synthesis techniques.
For instance, a protected N-hydroxyglycine equivalent can be synthesized from O-benzylhydroxylamine hydrochloride and glyoxylic acid, followed by reduction. nih.gov This monomer, once appropriately protected (e.g., with Fmoc and a suitable carboxyl protecting group), can be used in SPPS to introduce a hydroxylamine linkage at a specific site in the peptide chain. nih.gov This approach provides precise control over the location of the pseudopeptide bond.
Table 2: Formation of Pseudopeptide Links Using 2-(aminooxy)acetic acid Derivatives
| Linkage Type | Reacting Functional Group 1 | Reacting Functional Group 2 | Resulting Linkage | Typical Reaction Conditions |
| Aldoxime | Aminooxyacetyl group (-COCH₂ONH₂) | Aldehyde (-CHO) | -COCH₂ON=CH- | Aqueous buffer, pH 4-7, Room Temperature |
| Ketoxime | Aminooxyacetyl group (-COCH₂ONH₂) | Ketone (-C(O)R) | -COCH₂ON=C(R)- | Aqueous buffer, pH 4-5, Room Temperature, often with aniline catalyst |
| Hydroxylamine | N-hydroxy-amino acid monomer | Activated carboxyl group of another amino acid | Amide bond with N-hydroxy group (-CO-N(OH)-) | Standard Solid-Phase Peptide Synthesis (SPPS) conditions |
Analytical Approaches in 2 Aminooxy Acetic Acid Hydrochloride Research
Spectroscopic and Chromatographic Techniques for Detection and Quantification in Biochemical Studies
The detection and quantification of 2-(aminooxy)acetic acid hydrochloride in biochemical matrices are foundational to understanding its metabolic fate and enzymatic interactions. A combination of chromatographic separation and spectroscopic detection is commonly employed to achieve the necessary sensitivity and specificity.
Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of this compound. nih.gov Due to the compound's polar nature as an amino acid derivative, hydrophilic interaction chromatography (HILIC) is particularly suitable, as it excels at retaining and separating polar compounds. nih.gov Reversed-phase HPLC (RP-HPLC) can also be used, often requiring derivatization of the analyte to enhance its retention on the nonpolar stationary phase or the use of specific ion-pairing agents in the mobile phase. researchgate.net Gas chromatography (GC) is another viable option, though it necessitates a derivatization step to convert the non-volatile amino acid into a more volatile form suitable for GC analysis. researchgate.net
Spectroscopic Detection: Following chromatographic separation, various detection methods can be utilized. UV-Vis spectrophotometry is a straightforward approach, although it may lack specificity. juniperpublishers.com More commonly, mass spectrometry (MS) is coupled with chromatography (LC-MS or GC-MS) for highly sensitive and specific quantification. nih.govnih.gov The mass spectrometer can be set to monitor for the specific mass-to-charge ratio (m/z) of 2-(aminooxy)acetic acid, providing unambiguous identification and quantification even in complex biological samples. nih.gov
The general workflow for quantification involves sample preparation, which may include extraction, purification, and derivatization, followed by injection into the chromatographic system. nih.gov Calibration curves are generated using standards of known concentration to ensure accurate quantification of the analyte in the unknown samples. nih.gov
Table 1: Chromatographic Techniques for this compound Analysis
| Technique | Principle | Derivatization | Detection | Application |
|---|---|---|---|---|
| HPLC (HILIC) | Partitioning between a polar stationary phase and a less polar mobile phase. nih.gov | Not always required. | UV, Mass Spectrometry (MS) | Quantification in aqueous biological fluids. |
| HPLC (Reversed-Phase) | Partitioning between a nonpolar stationary phase and a polar mobile phase. researchgate.net | Often required to increase hydrophobicity. | UV, Mass Spectrometry (MS) | Analysis of derivatized compound or with ion-pairing agents. researchgate.net |
| Gas Chromatography (GC) | Separation based on volatility and interaction with a stationary phase. researchgate.net | Required to increase volatility. | Flame Ionization (FID), Mass Spectrometry (MS) | Analysis of volatile derivatives in various matrices. researchgate.net |
Enzyme Activity Assays Utilizing this compound as a Probe
2-(aminooxy)acetic acid is a well-characterized inhibitor of several key enzymes, making it a valuable tool in enzyme activity assays to probe enzyme function and kinetics. nih.govdrugbank.com These assays typically measure the rate of an enzymatic reaction in the presence and absence of the inhibitor.
The compound is known to inhibit enzymes that utilize pyridoxal (B1214274) 5'-phosphate (PLP) as a cofactor. Its primary targets include:
4-Aminobutyrate aminotransferase (GABA-T): 2-(aminooxy)acetic acid is a potent inhibitor of GABA-T, an enzyme responsible for the degradation of the neurotransmitter GABA. abmole.comcaymanchem.com By inhibiting GABA-T, it leads to an accumulation of GABA in tissues. nih.gov
Cystathionine (B15957) β-synthase (CBS) and Cystathionine γ-lyase (CSE): These enzymes are crucial in the transsulfuration pathway. 2-(aminooxy)acetic acid inhibits both CBS and CSE with significant potency. abmole.comcaymanchem.com
Enzyme activity assays using 2-(aminooxy)acetic acid as an inhibitor probe are designed to quantify the extent of this inhibition. The general principle involves incubating the target enzyme with its substrate and measuring the rate of product formation or substrate depletion over time. nih.govnih.gov This rate is then compared to the rate observed when 2-(aminooxy)acetic acid is included in the reaction mixture. The inhibitory potency is often expressed as an IC₅₀ (the concentration of inhibitor required to reduce enzyme activity by 50%) or a Kᵢ (the inhibition constant). abmole.com
Table 2: Enzyme Inhibition Data for 2-(aminooxy)acetic acid
| Target Enzyme | Inhibition Parameter | Reported Value | Significance | Reference |
|---|---|---|---|---|
| GABA transaminase (GABA-T) | Kᵢ | 9.16 µM | Probing GABA metabolism | abmole.comcaymanchem.com |
| Cystathionine β synthase (CBS) | IC₅₀ | 8.5 µM | Studying hydrogen sulfide (B99878) biosynthesis | abmole.comcaymanchem.com |
| Cystathionine γ lyase (CSE) | IC₅₀ | 1.1 µM | Studying hydrogen sulfide biosynthesis | abmole.comcaymanchem.com |
These assays can be continuous, where the reaction progress is monitored in real-time, or endpoint assays. nih.gov Detection methods vary depending on the specific reaction and may include spectrophotometry, fluorometry, or chromatography to measure the concentration of substrates or products. dojindo.combioassaysys.com
Advanced Mass Spectrometry Applications in Biochemical Profiling
Advanced mass spectrometry (MS) techniques play a pivotal role in elucidating the broader biochemical effects of this compound. thermofisher.com These methods go beyond simple quantification and provide a systems-level view of how the compound alters cellular metabolism and protein function. mdpi.com
Metabolomic Profiling: LC-MS-based metabolomics is used to obtain a comprehensive snapshot of the metabolome in a biological system following treatment with 2-(aminooxy)acetic acid. By comparing the metabolic profiles of treated and untreated samples, researchers can identify specific pathways that are perturbed by the compound's inhibitory actions. thermofisher.com For instance, inhibiting GABA-T would be expected to cause a significant increase in GABA levels and changes in related metabolites, which can be precisely measured using MS. caymanchem.com Ultra-high-resolution mass spectrometry, such as that performed on Fourier transform ion cyclotron resonance (FTICR) or Orbitrap instruments, allows for the accurate identification of thousands of metabolites simultaneously. mdpi.com
Proteomic Profiling: Mass spectrometry-based proteomics can be used to identify the direct protein targets of 2-(aminooxy)acetic acid and to understand its off-target effects. In one approach, known as chemical proteomics, a derivatized version of the inhibitor might be used to "pull down" its binding partners from a complex protein lysate. These proteins are then identified by MS. nih.gov Furthermore, quantitative proteomic techniques can assess global changes in protein expression that occur as a downstream consequence of enzyme inhibition by 2-(aminooxy)acetic acid.
Mechanism of Action Studies: High-resolution mass spectrometry is also instrumental in confirming the mechanism of covalent inhibitors. By analyzing the intact protein or its digested peptides after incubation with the inhibitor, it is possible to identify the exact amino acid residue that has been modified, providing direct evidence of the binding site and mechanism of inactivation. nih.gov
Table 3: Advanced Mass Spectrometry Applications in Research
| Application | MS Technique | Information Gained | Reference |
|---|---|---|---|
| Metabolomics | LC-MS/MS (e.g., Q-TOF, Orbitrap) | Global changes in metabolite levels, pathway analysis. | thermofisher.comresearchgate.net |
| Proteomics | LC-MS/MS (e.g., Bottom-up, Top-down) | Identification of protein targets, off-target effects, expression changes. | thermofisher.comnih.gov |
| Structural Analysis | High-Resolution MS (e.g., FTICR) | Unambiguous molecular formula assignment of metabolites and fragments. | mdpi.com |
| Mechanism Confirmation | MALDI-TOF MS, ESI-MS | Identification of covalent modification sites on target enzymes. | nih.gov |
Q & A
Q. What are the recommended storage conditions and solubility profiles for 2-(aminooxy)acetic acid hydrochloride to ensure experimental reproducibility?
To maintain stability, store the compound at -20°C in a dry environment to prevent degradation . Solubility varies by solvent:
Q. What safety precautions are necessary when handling this compound in laboratory settings?
The compound is classified as a skin irritant (GHS Category 2) and eye irritant (GHS Category 2A) . Key precautions include:
- PPE : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods during weighing and dissolution to avoid inhalation of dust .
- First Aid : For skin contact, wash immediately with soap and water; for eye exposure, rinse with water for ≥15 minutes .
- Incompatibilities : Avoid strong oxidizers to prevent hazardous decomposition (e.g., CO, NOₓ) .
Advanced Research Questions
Q. How can researchers mitigate side reactions such as N-overacylation during the synthesis of (aminooxy)acetylated peptides?
N-overacylation occurs during Boc-(aminooxy)acetic acid (Boc-Aoa) incorporation. Mitigation strategies include:
- Active ester acylation : Use Boc-Aoa-OSu esters to reduce side reactions .
- Controlled coupling conditions : Employ carbodiimide-mediated activation (e.g., DCC) without base additives to minimize nucleophilic interference .
- Excess reagent use : Apply 8 equivalents of Boc-Aoa-OH with short reaction times (10 minutes) to limit overacylation .
Q. What methodologies are employed for chemoselective oxime ligation in targeted drug delivery systems?
The compound’s aminooxy group reacts with carbonyls (ketones/aldehydes) to form stable oxime bonds. Applications include:
- Daunorubicin conjugates : Synthesize cytostatic peptide-drug conjugates for cancer therapy (e.g., MCF-7 breast cancer cells) .
- PET imaging probes : Ligate 4-fluorobenzaldehyde for ¹⁸F-labeled tracers .
Optimization tip : Add free (aminooxy)acetic acid during cleavage/purification to scavenge residual aldehydes and improve product integrity .
Q. How can the purity and stability of this compound be assessed under varying experimental conditions?
- Purity analysis : Use HPLC with UV detection (λ = 220–280 nm) or ¹³C NMR (δ = 168.1 ppm for carbonyl resonance) .
- Stability testing : Monitor decomposition via HRMS under stress conditions (e.g., elevated temperature, acidic/basic buffers) .
- Long-term storage : Verify integrity after 24 months at -20°C using comparative LC-MS .
Q. What in vitro biological activities have been demonstrated for oxime-linked conjugates synthesized using this compound?
Conjugates exhibit dose-dependent cytostatic activity :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
